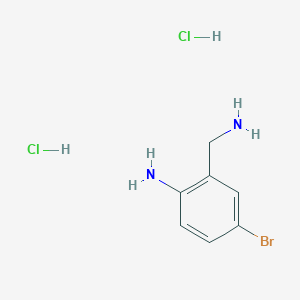

2-(Aminomethyl)-4-bromoaniline dihydrochloride

Description

Chemical Classification and Nomenclature

2-(Aminomethyl)-4-bromoaniline dihydrochloride belongs to the aromatic amine class, specifically a dihydrochloride salt of a primary amine. The IUPAC name reflects its structure:

- Parent amine : 2-(Aminomethyl)-4-bromoaniline

- Salt form : Dihydrochloride (two hydrochloride molecules associated with the amine groups).

Molecular Characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₁BrCl₂N₂ | |

| Molecular weight | 273.99 g/mol | |

| CAS number | 1004997-73-2 | |

| Parent compound CAS | 771583-12-1 |

The compound’s classification as a dihydrochloride salt distinguishes it from its non-salt counterpart, which lacks the chloride ions and has a molecular formula of C₇H₉BrN₂.

Structural Significance in Organic Chemistry

The molecular structure of 2-(Aminomethyl)-4-bromoaniline dihydrochloride features:

- Aromatic benzene ring : Provides electronic stability and facilitates electrophilic substitution reactions.

- Bromine substituent : Positioned para to the aminomethyl group, bromine acts as an electron-withdrawing group, directing further substitutions to specific positions on the ring.

- Aminomethyl group (-CH₂NH₂) : Enhances nucleophilicity at the nitrogen atom, enabling participation in condensation, alkylation, and acylation reactions.

- Dihydrochloride salt : The protonation of both amine groups improves water solubility and crystallinity, critical for purification and handling.

This structural configuration allows the compound to serve as a precursor in synthesizing heterocyclic compounds (e.g., benzimidazoles or quinazolines) and metal-organic frameworks.

Relationship to Parent Compounds and Derivatives

The compound is derived from 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1), a primary aromatic amine. Key comparisons include:

| Property | 2-(Aminomethyl)-4-bromoaniline | Dihydrochloride Salt |

|---|---|---|

| Molecular formula | C₇H₉BrN₂ | C₇H₁₁BrCl₂N₂ |

| Solubility | Low in water | High in water |

| Stability | Air-sensitive | Enhanced stability |

Derivatives :

Historical Context in Chemical Research

Aromatic amines have been pivotal in chemical research since the 19th century, with aniline derivatives driving advancements in dye chemistry. The introduction of halogenated aromatic amines, such as 2-(Aminomethyl)-4-bromoaniline dihydrochloride, emerged in the late 20th century as tools for:

- Pharmaceutical synthesis : Bromine’s role as a bioisostere in drug design (e.g., kinase inhibitors).

- Materials science : Functionalization of polymers and ligands for catalysis.

- Analytical chemistry : Use as a standard in mass spectrometry due to its distinct fragmentation pattern.

The dihydrochloride salt’s development addressed challenges in handling hygroscopic amines, enabling broader industrial adoption.

Properties

IUPAC Name |

2-(aminomethyl)-4-bromoaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c8-6-1-2-7(10)5(3-6)4-9;;/h1-3H,4,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVCFHINSNWABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Bromination occurs at the para position relative to the aniline’s amine group, even when the amine is protonated as a hydrohalide. This para selectivity is unexpected, as protonated anilines typically direct electrophilic substitution to the meta position. However, the use of inert solvents and controlled temperatures (-5°C to 100°C) mitigates side reactions, achieving yields exceeding 95%. For example:

Substrate Preparation

The starting material, 2-(Aminomethyl)aniline hydrochloride , is prepared by reacting 2-aminomethylaniline with hydrochloric acid. This forms a stable hydrohalide salt, which is crucial for subsequent bromination. The protonated amine group stabilizes the intermediate during bromine addition, reducing decomposition risks.

Conversion to Dihydrochloride Salt

Following bromination, the intermediate 4-bromo-2-(aminomethyl)aniline hydrobromide undergoes conversion to the dihydrochloride salt. This two-step process involves:

Neutralization of Hydrobromide

Treatment with aqueous sodium hydroxide liberates the free base, 4-bromo-2-(aminomethyl)aniline , by displacing the hydrobromic acid:

$$

\text{C}7\text{H}8\text{BrN}2\cdot\text{HBr} + \text{NaOH} \rightarrow \text{C}7\text{H}8\text{BrN}2 + \text{NaBr} + \text{H}_2\text{O}

$$

The free base is isolated via filtration or solvent extraction.

Re-acidification with HCl

The free base is dissolved in hydrochloric acid, protonating both the aniline and aminomethyl amine groups:

$$

\text{C}7\text{H}8\text{BrN}2 + 2\text{HCl} \rightarrow \text{C}7\text{H}{10}\text{BrCl}2\text{N}_2

$$

Crystallization from ethyl acetate or ethanol yields the dihydrochloride salt with >98% purity.

Optimization of Reaction Parameters

Solvent Selection

Inert solvents play a pivotal role in minimizing side reactions:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1,2-Dichloroethane | 0 | 97 | 98.5 |

| Cyclohexane | 70 | 99.9 | 99.0 |

Data adapted from demonstrates that cyclohexane at elevated temperatures maximizes yield and purity.

Stoichiometry and Additives

- Bromine : A 1:1 molar ratio of substrate to bromine ensures complete conversion.

- Acid Scavengers : Inert solvents eliminate the need for acetic acid, simplifying waste management.

Comparative Analysis with Alternative Methods

Traditional Bromination in Acetic Acid

Older methods used acetic acid as a solvent, leading to:

Advantages of the Modern Approach

- Yield : Near-quantitative yields (97–99.9%).

- Purity : Reduced byproducts (e.g., 3-bromo isomers) due to solvent-controlled selectivity.

- Sustainability : Avoids acetic acid, enabling easier solvent recovery and reducing environmental impact.

Industrial-Scale Production Considerations

Scalability

The process is readily scalable, with reactors operating under atmospheric pressure and moderate temperatures. Continuous-flow systems further enhance efficiency by maintaining optimal bromine concentration.

Cost-Effectiveness

- Solvent Recycling : Cyclohexane and 1,2-dichloroethane are distilled and reused, lowering material costs.

- Waste Management : Sodium bromide byproducts are recovered for industrial applications.

Challenges and Mitigation Strategies

Thermal Instability

4-Bromo intermediates are thermally sensitive. Solutions include:

Hygroscopicity

The dihydrochloride salt is hygroscopic. Storage in desiccated environments and packaging under inert gas prevent moisture uptake.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-bromoaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding aniline derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Aniline derivatives without the bromine atom.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-4-bromoaniline dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-bromoaniline dihydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(Aminomethyl)aniline Dihydrochloride

- Molecular Formula : C₇H₉N₂·2HCl

- Key Features: Lacks the bromine substituent but shares the aminomethyl group at the para position.

- Applications: Used as a building block in organic synthesis, particularly for coupling reactions.

- Safety: Classified as non-hazardous under GHS, though handling requires standard precautions for amine salts .

4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride

- Molecular Formula : C₁₀H₁₅N₂·2HCl

- Key Features: Features a dimethylaminoethyl side chain instead of a bromine substituent.

- Applications : Likely employed in catalyst design or receptor-targeted compounds due to its flexible ethyl linker and tertiary amine.

2-(Boc-amino)-4-(aminomethyl)pyridine Dihydrochloride

- Molecular Formula : C₁₁H₁₉Cl₂N₃O₂

- Key Features: A pyridine derivative with a Boc-protected amine and aminomethyl group. The aromatic nitrogen in pyridine enhances electron-deficient character, contrasting with the benzene ring in the target compound. The Boc group allows for selective deprotection in multi-step syntheses .

- Applications : Common in peptide synthesis and as a protected intermediate in drug discovery.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Key Substituents | Potential Applications |

|---|---|---|---|

| 2-(Aminomethyl)-4-bromoaniline diHCl | C₇H₈BrN₂·2HCl | Br (para), NH₂CH₂ (ortho) | Halogen-directed coupling reactions |

| 4-(Aminomethyl)aniline diHCl | C₇H₉N₂·2HCl | NH₂CH₂ (para) | Cross-coupling, dye synthesis |

| 4-[2-(Dimethylamino)ethyl]aniline diHCl | C₁₀H₁₅N₂·2HCl | NMe₂-CH₂CH₂ (para) | Catalysis, receptor ligands |

| 2-(Boc-amino)-4-(aminomethyl)pyridine diHCl | C₁₁H₁₉Cl₂N₃O₂ | Boc-NH, NH₂CH₂ (pyridine) | Peptide engineering, drug design |

Key Observations:

Bromine Influence: The bromine in 2-(Aminomethyl)-4-bromoaniline dihydrochloride enhances electrophilicity at the para position, facilitating Suzuki-Miyaura or Ullmann couplings. This contrasts with non-halogenated analogs like 4-(Aminomethyl)aniline dihydrochloride, which may require harsher conditions for similar reactions .

Heterocyclic vs. Benzene Core: Pyridine-based analogs (e.g., 2-(Boc-amino)-4-(aminomethyl)pyridine diHCl) exhibit distinct electronic properties due to the nitrogen heteroatom, enabling participation in metal coordination or hydrogen bonding unavailable in purely aromatic systems .

Biological Activity

2-(Aminomethyl)-4-bromoaniline dihydrochloride, a compound with the CAS number 1004997-73-2, has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

2-(Aminomethyl)-4-bromoaniline dihydrochloride is characterized by the following chemical structure:

- Molecular Formula : CHBrClN

- Molecular Weight : 252.97 g/mol

- Solubility : Soluble in water and various organic solvents.

The biological activity of 2-(Aminomethyl)-4-bromoaniline dihydrochloride primarily involves its interaction with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for cell proliferation and survival, particularly in cancerous cells.

- Antimicrobial Activity : It exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function.

- Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate inflammation and cell growth, contributing to its therapeutic effects in inflammatory diseases.

Antimicrobial Properties

The antimicrobial efficacy of 2-(Aminomethyl)-4-bromoaniline dihydrochloride has been evaluated against several bacterial strains. The Minimum Inhibitory Concentrations (MICs) are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Anticancer Activity

Research indicates that 2-(Aminomethyl)-4-bromoaniline dihydrochloride exhibits cytotoxic effects on several cancer cell lines. A notable study demonstrated the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 20 |

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Antibiotics explored the effects of various bromoaniline derivatives, including 2-(Aminomethyl)-4-bromoaniline dihydrochloride, demonstrating its superior activity against multidrug-resistant strains of bacteria. The study highlighted its potential as a scaffold for developing new antibiotics aimed at combating resistance . -

Investigating Anticancer Properties :

Research conducted at a leading cancer research institute evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting that the compound may inhibit tumor proliferation through apoptosis induction .

Q & A

Basic: What synthetic routes are recommended for 2-(Aminomethyl)-4-bromoaniline dihydrochloride, and how are reaction conditions optimized?

Answer:

The synthesis typically involves reacting the free base form (2-(Aminomethyl)-4-bromoaniline) with hydrochloric acid under controlled stoichiometric and temperature conditions to form the dihydrochloride salt. Optimization of reaction conditions (e.g., molar ratios, solvent selection, and reaction time) can be achieved using Design of Experiments (DoE) methodologies. For example, fractional factorial designs or response surface modeling allow systematic variation of parameters (e.g., HCl concentration, temperature) to maximize yield and purity while minimizing side reactions . Industrial-scale synthesis may employ crystallization and filtration for purification, as seen in analogous halogenated aniline derivatives .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing 2-(Aminomethyl)-4-bromoaniline dihydrochloride?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the aminomethyl group, bromine substitution, and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₇H₁₀BrCl₂N₂) and fragmentation patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of N–H stretching (2500–3300 cm⁻¹) and amine/ammonium chloride bands.

- X-ray Crystallography : For definitive structural confirmation, particularly to resolve ambiguities in stereochemistry or salt formation, as demonstrated in related bromoaniline derivatives . Multi-technique validation is critical to address potential discrepancies in data .

Advanced: How can computational modeling be integrated with experimental data to optimize the synthesis of halogenated aniline derivatives like 2-(Aminomethyl)-4-bromoaniline dihydrochloride?

Answer:

Computational approaches, such as quantum chemical reaction path searches , predict transition states and intermediate stability, guiding experimental condition selection (e.g., solvent polarity, temperature). For example, the ICReDD framework combines density functional theory (DFT) calculations with machine learning to prioritize reaction parameters (e.g., catalyst choice, pH) that favor dihydrochloride salt formation . This hybrid methodology reduces trial-and-error experimentation and accelerates process development by 30–50% in comparable systems .

Advanced: How should researchers address discrepancies in spectroscopic data when confirming the structure of bromoaniline derivatives?

Answer:

Discrepancies (e.g., unexpected NMR shifts or MS fragmentation) require a tiered validation strategy:

Cross-validate with complementary techniques : Use X-ray crystallography to resolve ambiguities in NMR assignments .

Isolate and characterize intermediates : Trace impurities or byproducts (e.g., partial hydrolysis products) may explain anomalies.

Theoretical simulations : Compare experimental NMR/IR data with computational predictions (e.g., using Gaussian or ORCA software) .

Batch consistency analysis : Ensure reproducibility across multiple synthetic batches to rule out procedural errors .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for halogen-substituted aniline compounds in drug discovery?

Answer:

SAR studies focus on:

- Functional group modulation : Systematic substitution of halogens (Br vs. Cl) and amine positions to assess effects on receptor binding, as seen in analogous bromochlorophenyl derivatives .

- Bioisosteric replacement : Testing bromine with other halogens or electron-withdrawing groups to enhance target selectivity.

- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with the aminomethyl group) .

- In vitro assays : Correlate structural variations with activity metrics (e.g., IC₅₀ values) using receptor-binding or enzyme inhibition assays .

Advanced: What experimental design considerations are critical for studying the stability of 2-(Aminomethyl)-4-bromoaniline dihydrochloride under varying storage conditions?

Answer:

Stability studies should employ:

- Accelerated degradation tests : Expose the compound to elevated temperatures, humidity, and light (ICH Q1A guidelines).

- HPLC-UV/MS monitoring : Track decomposition products (e.g., dehalogenation or oxidation byproducts) .

- Statistical modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions (25°C, 60% RH) .

- pH-dependent stability assays : Assess salt dissociation in aqueous buffers (pH 1–12) to identify optimal formulation conditions .

Basic: What are the key solubility and formulation challenges associated with 2-(Aminomethyl)-4-bromoaniline dihydrochloride in biological assays?

Answer:

The dihydrochloride salt improves water solubility compared to the free base, but precipitation at neutral pH (e.g., in cell culture media) remains a challenge. Strategies include:

- Co-solvent systems : Use dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) to maintain solubility without cytotoxicity.

- Buffer optimization : Phosphate-buffered saline (PBS) at pH 4–5 stabilizes the protonated amine form.

- Lyophilization : For long-term storage, reconstitute in compatible solvents before assays .

Advanced: How can researchers resolve contradictions in reported biological activities of halogenated aniline derivatives across different studies?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines like MIAME or FAIR principles.

- Impurity profiles : Compare HPLC purity data (>98% vs. <95%) between studies; minor contaminants (e.g., residual solvents) may confound results .

- Structural analogs : Confirm that discrepancies are not due to misattribution (e.g., 4-bromo vs. 5-bromo isomers) through rigorous NMR/X-ray validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.